molecular formula C17H26O3 B14609933 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol CAS No. 60526-71-8

4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol

Cat. No.: B14609933
CAS No.: 60526-71-8
M. Wt: 278.4 g/mol
InChI Key: LMOBSELPIMFGSY-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It features a cyclohexyl group attached to a propan-2-yl chain, which is further connected to a dimethoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol typically involves the following steps:

  • Formation of the Cyclohexylpropan-2-yl Intermediate

    • Cyclohexylpropan-2-yl bromide can be synthesized by reacting cyclohexyl bromide with isopropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
  • Coupling with Dimethoxyphenol

    • The cyclohexylpropan-2-yl intermediate is then coupled with 2,6-dimethoxyphenol using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect various biological pathways. The cyclohexylpropan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyclohexylpropan-2-yl)phenol
  • 2,6-Dimethoxyphenol
  • 4-(2-Cyclohexylpropan-2-yl)-2-methoxyphenol

Uniqueness

4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both cyclohexylpropan-2-yl and dimethoxyphenol groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced electron-donating effects, making it a valuable compound for various applications.

Properties

CAS No.

60526-71-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

4-(2-cyclohexylpropan-2-yl)-2,6-dimethoxyphenol

InChI

InChI=1S/C17H26O3/c1-17(2,12-8-6-5-7-9-12)13-10-14(19-3)16(18)15(11-13)20-4/h10-12,18H,5-9H2,1-4H3

InChI Key

LMOBSELPIMFGSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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